2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid
Description
2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid is a chemical compound with the molecular formula C7H11F3N2O4 and a molecular weight of 244.17 g/mol . This compound is known for its unique structure, which includes an azetidine ring, an acetamide group, and a trifluoroacetic acid moiety. It is commonly used in research and development due to its reactivity and selectivity.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2HF3O2/c6-5(8)3-9-4-1-7-2-4;3-2(4,5)1(6)7/h4,7H,1-3H2,(H2,6,8);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZLLLWOXERJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138036-18-5 | |
| Record name | 2-(azetidin-3-yloxy)acetamide; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization Strategies for Azetidine Formation
Azetidine rings are typically synthesized via cyclization of appropriately substituted precursors. Patent WO2018108954A1 outlines a route starting from azetidine-3-carboxylic acid 1 , which undergoes esterification to form methyl azetidine-3-carboxylate hydrochloride 2 . Reduction of the ester group using hydride agents like Red-Al or sodium borohydride yields tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate 4 . This intermediate is critical for subsequent functionalization.
Sulfonylation and Fluorination
To introduce reactive handles, 4 is sulfonylated with para-toluenesulfonyl chloride or trifluoromethanesulfonic anhydride in the presence of triethylamine, forming tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate 5b . Fluorination with tetrabutylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine then generates tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate 6 . While this patent focuses on fluoromethyl derivatives, analogous methods can be adapted for hydroxyl group retention by omitting fluorination.
Deprotection and Trifluoroacetate Salt Formation
Acid-Mediated Boc Removal
The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, as demonstrated in the synthesis of PROTACs. This step generates the free amine, which immediately forms the trifluoroacetate salt due to TFA’s strong acidity. For instance, treatment of tert-butyl 3-(acetamidomethyl)azetidine-1-carboxylate with TFA (20–50 vol%) at 0–25°C for 1–4 hours quantitatively yields 2-(azetidin-3-yloxy)acetamide, TFA.
Purification and Characterization
The crude product is purified via aqueous extraction (e.g., ethyl acetate/water) to remove excess TFA. Lyophilization or rotary evaporation yields the final compound as a white solid. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.
Alternative Routes and Optimization
Reductive Amination Approaches
Azetidine-3-one intermediates, accessible via oxidation of 3-hydroxymethyl azetidines, undergo reductive amination with glyoxylamide derivatives. Sodium triacetoxyborohydride in THF at 0°C affords the desired product in 60–70% yield.
Solid-Phase Synthesis
For high-throughput applications, resin-bound azetidine precursors enable iterative coupling with Fmoc-protected glycine derivatives. Cleavage with TFA liberates 2-(azetidin-3-yloxy)acetamide, TFA directly.
Analytical Data and Reaction Optimization
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted azetidine or acetamide derivatives.
Scientific Research Applications
2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and acetamide group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid
- 2-(azetidin-3-yloxy)-1,3-thiazole, trifluoroacetic acid
- 2-(azetidin-3-yloxy)-N-phenylacetamide, trifluoroacetic acid
Uniqueness
2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. The presence of the trifluoroacetic acid moiety enhances its solubility and stability, making it a valuable compound for various research applications .
Biological Activity
2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Name : 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid
- CAS Number : 2138036-18-5
- Molecular Formula : CHFNO
The biological activity of this compound is primarily linked to its ability to interact with specific biological targets. It has been noted for its potential inhibitory effects on various kinases involved in cellular signaling pathways.
Target Interactions
- Kinase Inhibition : The compound exhibits inhibitory activity against c-Fms kinase, which plays a crucial role in the proliferation and differentiation of macrophages. This inhibition can disrupt pathways associated with tumor growth and inflammatory responses.
Biological Activity and Effects
The biological effects of 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid have been studied in various models:
In Vitro Studies
- Cell Proliferation : Research indicates that the compound can significantly inhibit cell proliferation in certain cancer cell lines, demonstrating an IC value of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells .
- Selectivity : The compound shows a nearly 20-fold selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .
In Vivo Studies
- Animal Models : In preclinical studies using mouse models, the compound was administered at various dosages (33 mg/kg, 100 mg/kg, and 300 mg/kg). Results showed a dose-dependent reduction in inflammatory markers such as IL-6 following stimulation with TLR7 agonists .
- Toxicity and Safety : A subacute toxicity study indicated that the compound has a favorable safety profile at high doses (up to 40 mg/kg), with no significant adverse effects observed .
Data Summary
| Study Type | Model | Dosage (mg/kg) | Key Findings |
|---|---|---|---|
| In Vitro | MDA-MB-231 Cells | - | IC = 0.126 μM; high selectivity |
| In Vivo | Mouse Models | 33/100/300 | Dose-dependent IL-6 reduction |
| Toxicity Study | Healthy Mice | 40 | Favorable safety profile |
Case Studies
- Macrophage Modulation : In studies focusing on macrophage activity modulation, treatment with the compound resulted in altered cytokine production profiles, which may have implications for inflammatory diseases and cancer therapy.
- Cancer Metastasis : Another study demonstrated that the compound effectively inhibited lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells, highlighting its potential as an anti-metastatic agent .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(azetidin-3-yloxy)acetamide, trifluoroacetic acid, and how does trifluoroacetic acid (TFA) influence the reaction?
Methodological Answer:
The compound is synthesized via fluorination or coupling reactions, where TFA acts as a solvent and acid catalyst. For example, fluorination of precursors like 2-(2-nitro-1[H]-imidazol-1-yl)-N-(2,3,3-trifluoroallyl)-acetamide in TFA enables electrophilic addition under mild conditions . Key parameters include:
- Solvent choice : Anhydrous TFA ensures high proton availability for catalysis.
- Temperature : Reactions are typically conducted at 20–40°C to balance reactivity and stability of the azetidine ring.
- Precursor handling : Pre-purification of precursors (e.g., column chromatography) minimizes side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
